Disodium;[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate;hydrate
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Overview
Description
It consists of a phosphate group, the pentose sugar ribose, and the nucleobase uracil . This compound is essential in various biological processes and has significant applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Uridine monophosphate is synthesized from orotidine 5’-monophosphate through a decarboxylation reaction catalyzed by the enzyme orotidylate decarboxylase . This reaction is highly efficient, increasing the reaction rate by 10^17-fold compared to the uncatalyzed reaction .
Industrial Production Methods
Industrial production of uridine monophosphate involves the fermentation of specific strains of microorganisms, such as Saccharomyces cerevisiae. The fermentation process is optimized to maximize the yield of uridine monophosphate, followed by purification steps to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Uridine monophosphate undergoes various chemical reactions, including:
Phosphorylation: Addition of phosphate groups.
Hydrolysis: Breaking down into uridine and phosphate.
Glycosylation: Attachment of sugar moieties.
Common Reagents and Conditions
Phosphorylation: Typically involves ATP and kinase enzymes.
Hydrolysis: Requires water and specific hydrolase enzymes.
Glycosylation: Utilizes glycosyltransferase enzymes and sugar donors.
Major Products
Phosphorylation: Produces uridine diphosphate and uridine triphosphate.
Hydrolysis: Yields uridine and inorganic phosphate.
Glycosylation: Forms glycosylated uridine derivatives.
Scientific Research Applications
Uridine monophosphate has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of nucleotides and nucleic acids.
Biology: Plays a role in RNA synthesis and cellular metabolism.
Medicine: Investigated for its potential in enhancing cognitive function and treating metabolic disorders.
Industry: Utilized in the production of RNA-based products and as a nutritional supplement.
Mechanism of Action
Uridine monophosphate exerts its effects by participating in the synthesis of RNA. It serves as a substrate for RNA polymerase, which catalyzes the formation of RNA strands. Additionally, uridine monophosphate is involved in the regulation of various metabolic pathways, including the synthesis of pyrimidine nucleotides .
Comparison with Similar Compounds
Similar Compounds
- Cytidine monophosphate
- Adenosine monophosphate
- Guanosine monophosphate
Uniqueness
Uridine monophosphate is unique due to its specific role in RNA synthesis and its involvement in cognitive function enhancement. Unlike other nucleotides, uridine monophosphate has been shown to improve cognitive performance in animal studies .
Properties
Molecular Formula |
C9H13N2Na2O10P |
---|---|
Molecular Weight |
386.16 g/mol |
IUPAC Name |
disodium;[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate;hydrate |
InChI |
InChI=1S/C9H13N2O9P.2Na.H2O/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(20-8)3-19-21(16,17)18;;;/h1-2,4,6-8,13-14H,3H2,(H,10,12,15)(H2,16,17,18);;;1H2/q;2*+1;/p-2 |
InChI Key |
DXOORDQZBSXBBP-UHFFFAOYSA-L |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])[O-])O)O.O.[Na+].[Na+] |
Origin of Product |
United States |
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